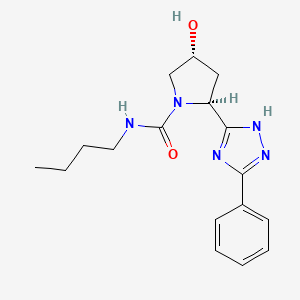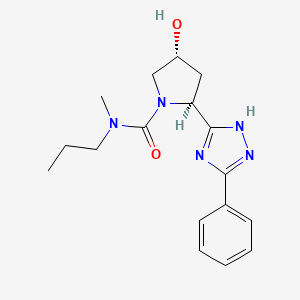![molecular formula C16H26N2O3S B7354552 N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide, commonly known as AEBSF, is a protease inhibitor that is used in various scientific research applications. This compound has gained significant attention due to its ability to inhibit serine proteases, which play a crucial role in several biological processes.
Mécanisme D'action
AEBSF inhibits serine proteases by irreversibly binding to their active site. The compound contains a reactive group that reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond results in the inactivation of the protease, thereby preventing it from carrying out its biological function.
Biochemical and Physiological Effects:
AEBSF has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF has also been shown to inhibit the activation of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, AEBSF has been found to inhibit the growth and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AEBSF has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it an ideal tool for investigating the role of these proteases in various biological processes. AEBSF is also stable and easy to handle, making it a popular choice for research studies. However, AEBSF has some limitations. It is an irreversible inhibitor, meaning that once it binds to the active site of the protease, it cannot be removed. This can make it challenging to study the kinetics of protease inhibition. Additionally, AEBSF may have off-target effects, which can complicate data interpretation.
Orientations Futures
Several future directions for research involving AEBSF can be identified. One direction is to investigate the role of serine proteases in cancer and the potential of AEBSF as a therapeutic agent for cancer treatment. Another direction is to study the effect of AEBSF on the immune system and its potential as an anti-inflammatory agent. Additionally, future research can focus on developing new protease inhibitors based on the structure of AEBSF to improve its specificity and potency.
Méthodes De Synthèse
AEBSF is synthesized by reacting 2-(N-anilino)ethyl methanesulfonate with 2,6-dimethyl-4-hydroxymethyl oxane in the presence of a base. The reaction yields AEBSF as a white crystalline powder, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
AEBSF is widely used in scientific research as a protease inhibitor. It is used to inhibit serine proteases, which are involved in various biological processes, including blood coagulation, fibrinolysis, and inflammation. AEBSF has been used in several research studies to investigate the role of serine proteases in these processes.
Propriétés
IUPAC Name |
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-13-10-15(11-14(2)21-13)12-22(19,20)18-9-8-17-16-6-4-3-5-7-16/h3-7,13-15,17-18H,8-12H2,1-2H3/t13-,14+,15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCIKNTYEAFJEW-YIONKMFJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CS(=O)(=O)NCCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CS(=O)(=O)NCCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(oxolan-2-yl)-N-[(2S,3R)-2-phenyloxetan-3-yl]acetamide](/img/structure/B7354475.png)
![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B7354489.png)
![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2R)-2-hydroxypropyl]acetamide](/img/structure/B7354500.png)
![(7S,8aS)-N-butyl-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7354507.png)
![tert-butyl (1S,5S)-1-[(1-hydroxypropan-2-ylamino)methyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7354514.png)



![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)